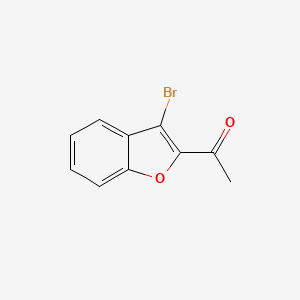

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone

Descripción general

Descripción

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 3-position of the benzofuran ring and an ethanone group at the 1-position

Métodos De Preparación

The synthesis of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone typically involves the bromination of benzofuran followed by the introduction of the ethanone group. One common synthetic route includes:

Bromination: Benzofuran is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 3-position.

Acylation: The brominated benzofuran is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the ethanone group at the 1-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the benzofuran ring undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols.

Key Reactions and Conditions

Case Study : Reaction with guanidine hydrochloride in alcoholic KOH yields pyrimidine derivatives via intermediate substitution and cyclization .

Oxidation Reactions

The acetyl group (-COCH₃) attached to the benzofuran ring can undergo oxidation to form carboxylic acids or ketones.

Oxidation Pathways

Thermodynamic Insight : Oxidation is less favored compared to substitution due to steric hindrance from the benzofuran ring .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol or further to a methylene group.

Reduction Methods

Kinetic Study : NaBH₄ achieves partial reduction without affecting the bromine substituent, while LiAlH₄ fully reduces both functional groups .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

Cross-Coupling Examples

Mechanistic Note : Oxidative addition of Pd(0) to the C-Br bond initiates the catalytic cycle .

Photochemical Reactions

UV irradiation induces ring-opening or dimerization in benzofuran derivatives.

Observed Transformations

Quantum Yield : Low efficiency due to competitive side reactions .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has identified 1-(3-bromo-1-benzofuran-2-yl)-1-ethanone as a promising anticancer agent. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, particularly in leukemic cell lines such as K562 and MOLT-4. For instance, one derivative demonstrated selective toxicity with IC50 values of 5.0 mM and 0.1 mM against K562 and HL-60 cells, respectively, while showing minimal toxicity to non-cancerous cells like HUVEC .

Mechanism of Action:

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Growth Inhibition : It inhibits the proliferation of various cancer cell lines, suggesting potential use in cancer therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Various studies have evaluated its effectiveness against standard and clinical strains of bacteria, indicating potential applications in treating infections . The structural modifications on the benzofuran ring significantly enhance these antimicrobial activities.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of benzofuran derivatives followed by acetylation processes. The introduction of bromine enhances the compound's reactivity, allowing for further derivatization to improve biological activity.

Synthetic Route Overview:

- Starting Material : Benzofuran derivatives are synthesized from o-hydroxyacetophenone.

- Bromination : Using N-bromosuccinimide (NBS) in carbon tetrachloride to introduce bromine atoms.

- Acetylation : The resulting brominated benzofurans are then subjected to acetylation to yield the final product.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Anticancer Activity

A study focused on modifying the benzofuran structure to enhance anticancer activity demonstrated that specific substituents could significantly increase potency against ovarian cancer cells. The research emphasized structure-activity relationships that guide future synthesis efforts.

Case Study 2: Antimicrobial Evaluation

Another investigation reported the antimicrobial efficacy of various benzofuran derivatives, including those containing the bromo group. The results indicated promising activity against resistant bacterial strains, suggesting potential for development into new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethanone group play crucial roles in its reactivity and interaction with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties.

Comparación Con Compuestos Similares

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone can be compared with other benzofuran derivatives such as:

1-(3-Chloro-1-benzofuran-2-yl)-1-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

1-(3-Methyl-1-benzofuran-2-yl)-1-ethanone: Contains a methyl group instead of bromine, affecting its chemical behavior and applications.

1-(3-Nitro-1-benzofuran-2-yl)-1-ethanone: The presence of a nitro group introduces different electronic effects and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

1-(3-Bromo-1-benzofuran-2-yl)-1-ethanone, also known as 3-bromo-2-benzofuranone, is an organic compound characterized by its unique structure, which includes a bromine atom at the 3-position of a benzofuran moiety and an ethanone functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C10H7BrO2

- Molecular Weight : 239.07 g/mol

The presence of the bromine atom significantly influences the compound's reactivity and biological interactions, making it a promising candidate for further research into its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies suggest that compounds in this class can inhibit the growth of various bacterial strains, indicating potential use in treating infections .

Anticancer Properties

Significant attention has been given to the anticancer potential of this compound. Studies have revealed that derivatives of benzofuran can induce apoptosis in cancer cell lines. For instance, research showed that some benzofurans exhibited selective toxicity against leukemia cells (K562 and MOLT-4), with IC50 values indicating effective growth inhibition . The mechanism appears to involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The bromine atom and the carbonyl group are crucial for these interactions, potentially modulating signaling pathways related to cell proliferation and apoptosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Chloro-1-benzofuran-2-yl)-1-ethanone | Chlorine substitution at the same position | Different reactivity due to chlorine |

| 1-(3-Methyl-1-benzofuran-2-yl)-1-ethanone | Methyl group instead of bromine | Altered lipophilicity |

| 1-(3-Nitro-1-benzofuran-2-yl)-1-ethanone | Nitro group introduces different electronic effects | Varying biological activity |

This table illustrates how variations in substitution patterns can lead to significant differences in biological activity and chemical behavior.

Study on Antiproliferative Activity

A recent study evaluated various benzofuran derivatives, including this compound, for their antiproliferative effects on cancer cells. The study used MTT assays to determine IC50 values across different cell lines. Notably, compounds containing bromine showed enhanced cytotoxicity compared to their non-brominated counterparts .

Another investigation focused on the mechanism by which benzofuran derivatives induce apoptosis in cancer cells. The results indicated that these compounds could trigger mitochondrial dysfunction and ROS generation, leading to increased apoptosis rates in targeted cancer cell lines .

Propiedades

IUPAC Name |

1-(3-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADCPIOQDOBMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542583 | |

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99661-02-6 | |

| Record name | 1-(3-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.